molecular formula C12H17NO B2967400 3-(Cyclohexyloxy)aniline CAS No. 109421-10-5

3-(Cyclohexyloxy)aniline

Cat. No.: B2967400
CAS No.: 109421-10-5
M. Wt: 191.274
InChI Key: JFZOUVTVISNAGW-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)aniline is an aromatic amine with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure comprises an aniline group substituted with a cyclohexyl ether moiety at the meta position (Figure 1). This compound is used in pharmaceutical and agrochemical synthesis due to its amine functionality and lipophilic cyclohexyl group, which enhances membrane permeability .

Property Value
CAS Number 160796-90-7 (hydrochloride salt)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
LogP (Partition Coefficient) ~3.56 (predicted)
Polar Surface Area (PSA) 35.25 Ų

Properties

IUPAC Name

3-cyclohexyloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZOUVTVISNAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109421-10-5
Record name 3-(cyclohexyloxy)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)aniline typically involves the nucleophilic substitution of a halogenated aromatic compound with a cyclohexyloxy group. One common method is the reaction of 3-nitroaniline with cyclohexanol in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of

Biological Activity

3-(Cyclohexyloxy)aniline, an aromatic amine, has garnered attention in biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables illustrating key research findings.

Chemical Structure and Properties

This compound features a cyclohexyloxy group attached to an aniline ring. This configuration influences its reactivity and interaction with biological targets. The compound is often synthesized through the alkylation of aniline derivatives, allowing for various modifications that can enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor by binding to active sites, thereby modulating enzymatic activity. Such interactions can lead to various biological effects, including:

  • Inhibition of Enzyme Activity: By blocking enzyme active sites, the compound can impede metabolic pathways.
  • Antimicrobial Effects: Some studies suggest that it exhibits antimicrobial properties, potentially inhibiting microbial growth.
  • Induction of Apoptosis: Research indicates the compound may induce apoptosis in certain cancer cell lines.

Inhibitory Activity on Enzymes

Research has highlighted the inhibitory effects of this compound on various enzymes. A notable study demonstrated its potential as a soluble epoxide hydrolase (sEH) inhibitor, showcasing low nanomolar activity against recombinant human sEH. The compound's structural features contribute to its binding affinity and selectivity.

CompoundIC50 (nM)Remarks
This compound1.3 ± 0.05Potent sEH inhibitor
2-Bromo-3-(cyclohexyloxy)aniline80Effective in biochemical assays

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound derivatives. One study reported that modifications to the cyclohexyloxy group enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR).

ModificationEC50 (nM)Cancer Cell Line
Cyclohexyl group1500MV4-11
Methoxy substitution<6Various

Comparison with Similar Compounds

2-(Cyclohexyloxy)aniline

  • CAS : 105973-37-3
  • Molecular Formula: C₁₂H₁₇NO (same as meta isomer).
  • Key Differences :
    • The cyclohexyloxy group is at the ortho position, leading to steric hindrance near the amine group.
    • Reduced basicity compared to the meta isomer due to proximity effects .
    • LogP : 3.56 (similar lipophilicity) .

4-(Cyclohexyloxy)aniline

  • CAS : 39905-48-1 .
  • Key Differences :
    • Substituent at the para position allows for resonance stabilization of the amine group, increasing basicity.
    • Applications include synthesis of topical anesthetics (e.g., Cyclomethycaine) .

Comparison with Substituent Variants

3-(Cyclopentyloxy)aniline

  • CAS : 653604-38-7 .
  • Molecular Formula: C₁₁H₁₅NO.
  • Key Differences :
    • Cyclopentyl ring (5-membered) vs. cyclohexyl (6-membered) reduces steric bulk and slightly decreases LogP (~3.3 estimated).
    • Smaller ring size may enhance metabolic stability in drug design .

3-(1,1,2,2-Tetrafluoroethoxy)aniline

  • CAS : 831-75-4 .
  • Molecular Formula: C₈H₇F₄NO.
  • Key Differences :
    • Fluorinated substituent increases electronegativity and chemical stability.
    • LogP : ~2.8 (lower lipophilicity due to fluorine's polar effects).
    • Used in fluorinated drug intermediates .

3-(Trifluoromethyl)aniline

  • CAS : 98-16-8 .
  • Molecular Formula : C₇H₆F₃N.
  • Key Differences :
    • Trifluoromethyl group is strongly electron-withdrawing, reducing amine basicity.
    • LogP : ~2.5 (lower than cyclohexyloxy derivatives).
    • Common in anti-inflammatory and antimicrobial agents .

Comparison with Functional Group Derivatives

3-(Cyclohexyloxy)aniline Hydrochloride

  • CAS : 160796-90-7 .
  • Key Differences :
    • Salt form improves water solubility for pharmaceutical formulations.
    • Retains parent compound's LogP and PSA but with altered crystallinity .

3-[(Cyclohexanesulfonyl)methyl]aniline

  • CAS : 1184212-16-5 .
  • Molecular Formula: C₁₃H₁₉NO₂S.
  • Key Differences: Sulfonyl group introduces polarity (higher PSA: ~75 Ų) and hydrogen-bonding capacity. Potential use in protease inhibitors due to sulfone reactivity .

Research Findings and Trends

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-(Cyclohexyloxy)aniline) show reduced reactivity in electrophilic substitution due to steric hindrance .
  • Electronic Effects : Para-substituted analogs (e.g., 4-(Cyclohexyloxy)aniline) exhibit enhanced resonance stabilization, favoring applications in stable drug formulations .
  • Fluorination : Fluorinated derivatives (e.g., 3-(Tetrafluoroethoxy)aniline) are prioritized in CNS drug development for improved blood-brain barrier penetration .

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